2-Methylbenzofuro[2,3-b]pyridin-8-ol
Overview
Description
2-Methylbenzofuro[2,3-b]pyridin-8-ol is an organic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . It is a white solid at room temperature and exhibits low solubility in water but is soluble in organic solvents . This compound is known for its potential biological activity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzofuro[2,3-b]pyridin-8-ol can be synthesized through organic chemical reactions. One common method involves the synthesis from 8-methoxy-2-methylbenzofuro[2,3-b]pyridine . The reaction typically involves the use of dichloromethane as a solvent and trifluoromethanesulfonic anhydride as a reagent at low temperatures (0°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process would involve optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzofuro[2,3-b]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Methylbenzofuro[2,3-b]pyridin-8-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylbenzofuro[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate: A derivative of 2-Methylbenzofuro[2,3-b]pyridin-8-ol with different functional groups.
8-Methoxy-2-methylbenzofuro[2,3-b]pyridine: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential biological activity and versatility in chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-methyl-[1]benzofuro[2,3-b]pyridin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-7-5-6-9-8-3-2-4-10(14)11(8)15-12(9)13-7/h2-6,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPLNXIXAQJLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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